Trichloroacetamide, N-(2-fluorophenyl)- is an organic compound with the molecular formula CHClFNO and a molecular weight of approximately 256.489 g/mol. It features a trichloroacetamide functional group attached to a 2-fluorophenyl moiety. The compound is characterized by its three chlorine atoms and one fluorine atom, which contribute to its chemical reactivity and potential applications in various fields of chemistry, including medicinal chemistry and materials science .
Several methods for synthesizing Trichloroacetamide, N-(2-fluorophenyl)- have been reported:
Trichloroacetamide, N-(2-fluorophenyl)- has potential applications in various fields:
Several compounds share structural similarities with Trichloroacetamide, N-(2-fluorophenyl)-. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Trichloroacetamide | Contains three chlorine atoms | Commonly used as a reagent in organic synthesis |
N-(2-chlorophenyl)trichloroacetamide | Similar structure but with chlorine instead of fluorine | May exhibit different reactivity patterns due to chlorine's properties |
N-(phenyl)trichloroacetamide | Lacks fluorine substituent | Generally less lipophilic compared to fluorinated analogs |
2-Fluorobenzamide | Amide structure without trichloroacetyl group | Lacks electrophilic character provided by trichloroacetyl group |
Trichloroacetamide, N-(2-fluorophenyl)- stands out due to its unique combination of halogen substituents that influence its reactivity and potential applications in synthetic chemistry.